

Assessing the Environmental Safety Profile of (Z)-Fluoxastrobin in Comparison to Other Strobilurins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluoxastrobin, (Z)-*

Cat. No.: *B1337108*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental safety assessment of (Z)-Fluoxastrobin against other prominent strobilurin fungicides: Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. Strobilurins are a class of fungicides widely used in agriculture that act by inhibiting mitochondrial respiration in fungi. However, their mode of action can also affect non-target organisms, making a thorough environmental safety evaluation crucial. This document summarizes key ecotoxicological data, details the experimental methodologies used for these assessments, and illustrates the underlying toxicological pathway.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of (Z)-Fluoxastrobin and other selected strobilurins to various non-target organisms, as well as their environmental fate characteristics. Data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), or LD50 (lethal dose for 50% of the test population), along with soil degradation half-life (DT50) and bioconcentration factor (BCF).

Table 1: Acute Toxicity to Aquatic Organisms

Fungicide	Fish (96h LC50, mg/L)	Daphnia magna (48h EC50, mg/L)	Algae (72-96h EC50, mg/L)
(Z)-Fluoxastrobin	No specific data found; ranked as less toxic than pyraclostrobin and trifloxystrobin[1]	No specific data found	0.35 (biomass) / 2.10 (growth rate)[2]
Azoxystrobin	0.47 - 4.2[1][3][4]	0.071 - 0.83[3][5]	0.71 - 2.2[3]
Pyraclostrobin	0.00616 - 0.25[6][7][8]	0.014 - 0.0287[9][10]	>0.842 (growth rate) / 0.152 (biomass)[11]
Trifloxystrobin	No specific data found	0.0103 - 0.023[12][13]	No specific data found

Table 2: Acute Toxicity to Terrestrial Organisms

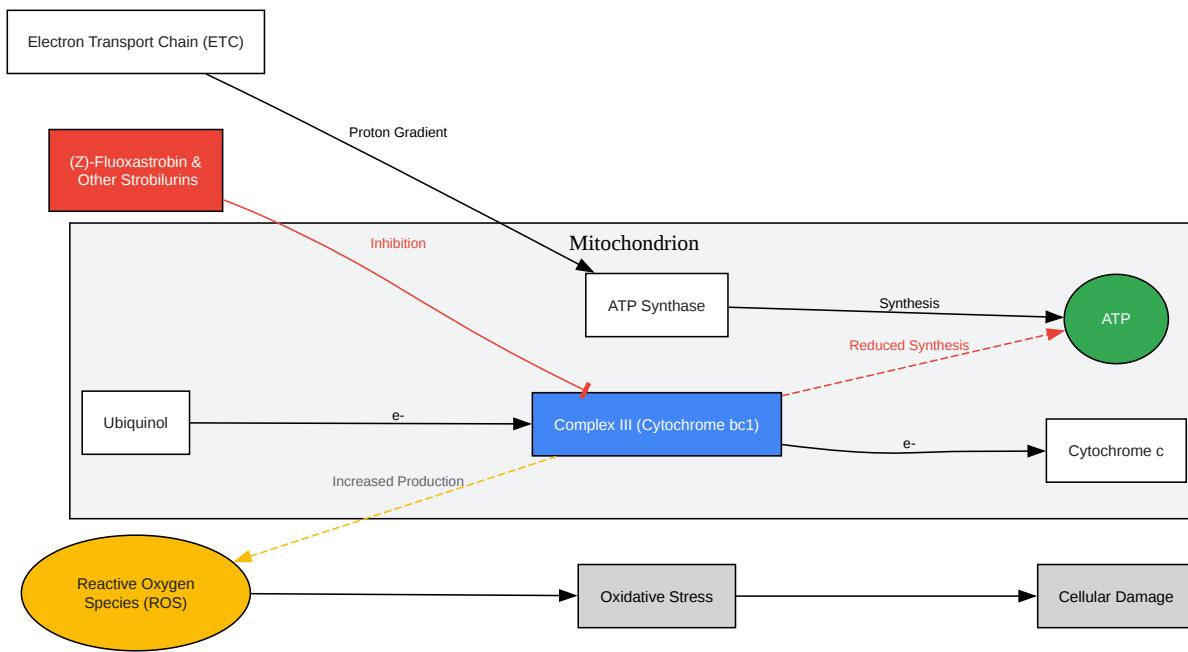

Fungicide	Honey Bees (Apis mellifera, 48h Contact LD50, µ g/bee)	Earthworms (Eisenia fetida, 14d LC50, mg/kg soil)
(Z)-Fluoxastrobin	No specific data found	No specific data found; No mortality observed at 2.5 mg/kg in a 28-day study[14]
Azoxystrobin	>200[3][15]	>1000[3]
Pyraclostrobin	No specific data found	No specific data found
Trifloxystrobin	>100 - >200[16]	No specific data found

Table 3: Environmental Fate Characteristics

Fungicide	Soil Degradation (DT50, days)	Bioconcentration Factor (BCF)
(Z)-Fluoxastrobin	Moderately persistent	No specific data found
Azoxystrobin	Moderately persistent (e.g., 72-164 days)[4]	Low potential
Pyraclostrobin	No specific data found	No specific data found
Trifloxystrobin	No specific data found	No specific data found

Mechanism of Action and Signaling Pathway

Strobilurin fungicides inhibit cellular respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This blockage disrupts the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis. This disruption can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage in non-target organisms.

[Click to download full resolution via product page](#)

Caption: Inhibition of mitochondrial complex III by strobilurins, leading to oxidative stress.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different studies and substances.

Aquatic Toxicity Testing

- Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to a range of concentrations for 48 hours. The endpoint is immobilization, and the EC50 is calculated.
- Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing algae are exposed to different concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the EC50 is determined.

Terrestrial Toxicity Testing

- Honeybees, Acute Contact Toxicity Test (OECD 214): This laboratory test assesses the acute contact toxicity to adult worker honey bees. Bees are topically exposed to different doses of the test substance. Mortality is recorded over 48 to 96 hours to determine the LD50.
- Earthworm, Acute Toxicity Test (OECD 207): This test determines the acute toxicity of substances to earthworms (*Eisenia fetida*) in artificial soil. Earthworms are exposed to soil treated with a range of concentrations of the test substance. Mortality is assessed after 7 and 14 days to calculate the LC50.

Environmental Fate Testing

- Soil Degradation: The rate of degradation in soil is typically determined through laboratory studies under controlled aerobic conditions. The time for 50% of the substance to degrade (DT50) is a key endpoint.
- Bioaccumulation: The potential for a substance to accumulate in aquatic organisms is assessed by determining the Bioconcentration Factor (BCF). This is the ratio of the concentration of the chemical in an organism to the concentration in the surrounding water. A high BCF indicates a higher potential for bioaccumulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-target impacts of fungicide disturbance on phyllosphere yeasts in conventional and no-till management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. jchr.org [jchr.org]
- 10. Effects of two strobilurins (azoxystrobin and picoxystrobin) on embryonic development and enzyme activities in juveniles and adult fish livers of zebrafish (*Danio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A retrospective analysis of honey bee (*Apis mellifera*) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Toxicological impact of strobilurin fungicides on human and environmental health: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Environmental Safety Profile of (Z)-Fluoxastrobin in Comparison to Other Strobilurins]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1337108#assessing-the-environmental-safety-profile-of-z-fluoxastrobin-against-other-strobilurins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com